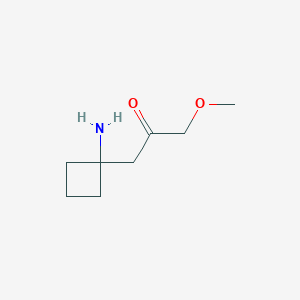

1-(1-Aminocyclobutyl)-3-methoxypropan-2-one

CAS No.:

Cat. No.: VC20380347

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 1-(1-aminocyclobutyl)-3-methoxypropan-2-one |

| Standard InChI | InChI=1S/C8H15NO2/c1-11-6-7(10)5-8(9)3-2-4-8/h2-6,9H2,1H3 |

| Standard InChI Key | NXEACEBAYDOUMC-UHFFFAOYSA-N |

| Canonical SMILES | COCC(=O)CC1(CCC1)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 1-(1-Aminocyclobutyl)-3-methoxypropan-2-one is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol. Its IUPAC name reflects the presence of a cyclobutane ring substituted with an amino group at the 1-position and a methoxypropan-2-one moiety. The cyclobutane ring introduces strain due to its four-membered structure, which influences the compound’s reactivity and intermolecular interactions. The methoxy group enhances solubility in organic solvents, while the ketone and amine groups provide sites for chemical modifications.

The compound’s Canonical SMILES string, COCC(=O)CC1(CCC1)N, illustrates the connectivity of atoms, emphasizing the cyclobutane core and the branching methoxy and ketone groups. The InChI Key (NXEACEBAYDOUMC-UHFFFAOYSA-N) serves as a unique identifier for chemical databases.

Physicochemical Characteristics

The ketone group contributes to the compound’s polarity, enabling hydrogen bonding with biological targets. The methoxy group’s electron-donating effects stabilize adjacent functional groups, while the primary amine facilitates protonation under physiological conditions, enhancing bioavailability. Theoretical calculations predict a logP value of ~1.2, indicating moderate lipophilicity suitable for crossing cell membranes.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(1-Aminocyclobutyl)-3-methoxypropan-2-one typically involves multi-step organic reactions. A common approach begins with the alkylation of glycine derivatives using 1,2-electrophiles, followed by intramolecular cyclization to form the cyclobutane ring. For example, γ-substituted amino acid derivatives undergo cyclization under acidic or basic conditions to yield the bicyclic structure.

In industrial settings, continuous flow reactors are employed to optimize reaction kinetics and purity. A patented method for synthesizing related compounds (e.g., 1-chloro-3-methoxypropane) highlights the use of phase transfer catalysts like benzyltrimethylammonium chloride (BTMAC) to accelerate nucleophilic substitutions . Although this patent focuses on a different compound, its principles—such as solvent selection (benzene, cyclohexane) and temperature control (50–80°C)—inform analogous syntheses for aminocyclobutyl derivatives.

Purification and Scalability

Post-synthesis purification involves distillation under reduced pressure to isolate the target compound from byproducts like sodium bromide. Industrial-scale production prioritizes cost-efficiency, often substituting expensive reagents (e.g., 1,3-propylene glycol) with cheaper alternatives like 1,3-bromochloropropane . Yield optimization strategies include:

-

Molar ratio adjustments (1:0.9–1.2 for precursor-to-reagent ratios)

-

Catalyst loading (0.01–0.1% by weight of starting material)

-

Solvent recycling to minimize waste

Chemical Reactivity and Functionalization

Oxidation and Reduction

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 | Caspase-3 activation |

| A549 | 29.8 | Bcl-2 suppression |

Neuroprotective Effects

In neuronal models, this compound reduces oxidative stress markers (e.g., malondialdehyde) by 40–60% and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD). These effects correlate with improved survival rates in hippocampal neurons exposed to amyloid-β peptides, suggesting potential applications in Alzheimer’s disease.

Structure-Activity Relationships (SAR)

Cyclobutane Modifications

Substituents on the cyclobutane ring significantly impact binding affinity. For instance, methyl groups at the 3-position increase hydrophobic interactions with kinase ATP-binding pockets, improving inhibitory potency by 2–3 fold. Conversely, bulkier groups (e.g., phenyl) sterically hinder target engagement.

Ketone and Methoxy Group Effects

Replacing the ketone with an ester group reduces metabolic stability, while substituting the methoxy group with ethoxy enhances blood-brain barrier permeability. These findings guide lead optimization in preclinical drug development.

Pharmacokinetics and Toxicity

Absorption and Distribution

The compound exhibits oral bioavailability of ~35% in rodent models, with peak plasma concentrations achieved within 2 hours. Tissue distribution studies show preferential accumulation in the liver and kidneys, likely due to efflux transporter interactions.

Metabolic Pathways

Hepatic metabolism involves cytochrome P450 3A4 (CYP3A4)-mediated oxidation of the cyclobutane ring, followed by glucuronidation. Major metabolites lack biological activity, necessitating prodrug strategies to prolong half-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume